Enantiomeric Purity: (S)-Enantiomer Guaranteed Chiral Identity vs. Racemic Mixture
Commercially supplied (3S)-3-(Pyrrolidin-1-yl)pyrrolidine (Target) is specified as the single (S)-enantiomer with a minimum chemical purity of 95%–97% by HPLC [1], whereas the racemic 1,3'-bipyrrolidine (Comparator, CAS 267241-99-6) is an equimolar mixture of (R)- and (S)-enantiomers with no net optical activity. The target compound therefore provides a defined chiral environment for asymmetric synthesis that the racemate cannot replicate.
| Evidence Dimension | Stereochemical purity (enantiomeric composition) |
|---|---|
| Target Compound Data | Single (S)-enantiomer; specific rotation [α]D expected negative (typical for (S)-bipyrrolidines); purity ≥95% (HPLC) |
| Comparator Or Baseline | Racemic 1,3'-bipyrrolidine (CAS 267241-99-6): 1:1 mixture of (R)- and (S)-enantiomers; [α]D = 0° |
| Quantified Difference | 100% enantiomeric excess vs. 0% enantiomeric excess |
| Conditions | Vendor Certificates of Analysis (CoA) based on chiral HPLC or polarimetry |
Why This Matters
For asymmetric synthesis or chiral resolution applications, the defined (S)-enantiomer is mandatory; the racemate delivers 50% undesired enantiomer that must be separated or discarded.
- [1] Capotchem. (n.d.). (3S)-3-(Pyrrolidin-1-yl)pyrrolidine (CAS 859282-12-5) Product Specifications – Purity 97% (Min, HPLC). View Source
